5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole
Description
Properties
IUPAC Name |
[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-6-13(16-20-10)15(19)18-8-12(9-18)17-4-2-14-11(7-17)3-5-21-14/h3,5-6,12H,2,4,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOHODZWUTZMGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CC(C2)N3CCC4=C(C3)C=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thienopyridine Ring: This can be achieved through a cyclization reaction involving a suitable diene and a nitrile.
Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction, often using a base-catalyzed intramolecular cyclization.
Attachment of the Isoxazole Group: The final step involves the coupling of the isoxazole moiety to the azetidine-thienopyridine intermediate, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole: can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the isoxazole ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole: has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Research: The compound can be used as a probe to study various biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and thereby influencing various biological pathways. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison of Thienopyridine Derivatives
Research Implications and Limitations
The comparisons highlight the target compound’s unique azetidine-oxazole-thienopyridine architecture, which may offer advantages in target selectivity or pharmacokinetics. However, the absence of direct bioactivity data necessitates further experimental validation. Synthetic routes from and (multi-component reactions) could be adapted for its preparation .
Biological Activity
The compound 5-methyl-3-(3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}azetidine-1-carbonyl)-1,2-oxazole is a complex heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H16N4O2S
- Molecular Weight : 320.38 g/mol
- Structural Features :
- The compound contains a thieno[3,2-c]pyridine moiety which is known for various biological activities.
- The oxazole ring contributes to the compound's stability and reactivity.
Anticancer Activity
Research indicates that compounds containing thieno[3,2-c]pyridine derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar thieno-pyridine derivatives showed cytotoxic effects against various cancer cell lines. The mechanism often involves DNA intercalation , leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Properties
The presence of the azetidine and oxazole rings in the compound suggests potential antimicrobial activity. Similar compounds have been reported to inhibit bacterial growth and biofilm formation. For example, studies on related structures have shown effective inhibition against Gram-positive and Gram-negative bacteria through membrane disruption mechanisms .
Enzyme Inhibition
The compound may also act as an enzyme inhibitor. Thieno[3,2-c]pyridine derivatives have been studied for their ability to inhibit enzymes such as xanthine oxidase, which is crucial in uric acid metabolism. This inhibition can be beneficial in treating conditions like gout and hyperuricemia .
Case Studies
- Anticancer Study :
-
Antimicrobial Evaluation :
- In vitro studies on related compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL. These findings suggest that modifications in the structure could enhance efficacy against resistant strains .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Anticancer | DNA intercalation | |
| Antimicrobial | Membrane disruption | |
| Enzyme inhibition | Inhibition of xanthine oxidase |
Future Directions
Further research is warranted to fully elucidate the biological mechanisms of this compound. Investigating structure-activity relationships (SAR) will be essential in optimizing its pharmacological properties.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | POCl₃, reflux, 6h | 65–75 | |
| 2 | Benzyl chloride, K₂CO₃, DMF | 70–80 | |
| 3 | NaOH, H₂O, RT | 85–90 |
Basic: What techniques are recommended for structural characterization of this compound?
Answer:
Key methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl groups on oxazole, azetidine ring conformation) .
- X-ray Crystallography : Resolve stereochemistry of the fused thieno-pyridine system .
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns .
Basic: How is the antimicrobial activity of this compound assessed in preliminary screenings?
Answer:
Standard protocols include:
- Microdilution Assays : Determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Zone of Inhibition Tests : Agar diffusion assays to compare efficacy against control antibiotics .
Q. Table 2: Representative MIC Values
| Strain | MIC (µg/mL) | Reference |
|---|---|---|
| S. aureus | 8–16 | |
| E. coli | 32–64 |
Advanced: How can synthetic yields be optimized for the azetidine-carbonyl intermediate?
Answer:
Key factors include:
- Catalyst Selection : Use of K₂CO₃ or Cs₂CO₃ in DMF improves alkylation efficiency .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates .
- Temperature Control : Reflux (80–100°C) balances yield and decomposition risks .
Q. Table 3: Solvent Optimization Data
| Solvent | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF | 78 | 95 | |
| DMSO | 72 | 90 |
Advanced: What structural modifications enhance biological activity in SAR studies?
Answer:
SAR trends from analogs suggest:
Q. Table 4: Substituent Impact on MIC
| Substituent (R) | MIC S. aureus (µg/mL) | Reference |
|---|---|---|
| Benzyl | 8 | |
| 4-Chlorophenyl | 4 |
Advanced: How should researchers address contradictions in biological activity data?
Answer:
Common resolutions include:
- Assay Variability : Standardize inoculum size (CFU/mL) and growth media .
- Structural Degradation : Test compound stability under assay conditions (e.g., pH 7.4 buffer) .
- Synergistic Effects : Evaluate combinations with β-lactam antibiotics to rule out adjuvant effects .
Advanced: What computational tools are suitable for predicting target interactions?
Answer:
- Molecular Docking : Use Discovery Studio or AutoDock to model binding to bacterial enzymes (e.g., dihydrofolate reductase) .
- MD Simulations : GROMACS for assessing complex stability over 100-ns trajectories .
Advanced: How does pH influence the compound’s stability during storage?
Answer:
- Acidic Conditions (pH < 5) : Rapid degradation of the azetidine-carbonyl bond .
- Neutral/Basic Conditions (pH 7–9) : Stable for >30 days at 4°C .
Methodological Note : Use HPLC with UV detection (λ = 254 nm) to monitor degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
